![molecular formula C15H24NNaO5 B2830495 Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate CAS No. 2197044-51-0](/img/structure/B2830495.png)
Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate
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Description
Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate, also known as Boc-piperidine-cyclobutane, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a cyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. Boc-piperidine-cyclobutane is a white crystalline powder that is soluble in water and organic solvents. In
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
"Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate" and related compounds are pivotal in synthesizing a wide array of biologically active molecules and enzyme inhibitors. For instance, Thaisrivongs et al. (1987) described the synthesis of sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates from similar starting materials. These compounds are instrumental as synthetic intermediates for preparing enzyme inhibitors, highlighting the compound's role in developing therapeutically relevant molecules (Thaisrivongs et al., 1987).
Coordination Chemistry and Structural Analysis
The compound's structural versatility is evident in coordination chemistry, where it assists in elucidating complex structures and reactivity patterns. For instance, Rzączyńska et al. (2003) explored the crystal structure of a Terbium(III) complex with 1,1-cyclobutanedicarboxylic acid, demonstrating the compound's utility in forming polymeric chains and highlighting its role in advancing our understanding of metal-organic frameworks (Rzączyńska et al., 2003).
Innovative Synthetic Routes and Chemical Transformations
In addition to its application in enzyme inhibition and structural chemistry, this compound serves as a cornerstone for innovative synthetic methodologies. Abe et al. (2001) discussed the modification of sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine, leading to a highly selective reducing agent capable of transforming N-benzyl-4-ethoxycarbonylpiperidine into N-benzyl-4-formylpiperidine under mild conditions. This showcases the compound's significance in refining synthetic routes for complex organic molecules (Abe et al., 2001).
properties
IUPAC Name |
sodium;1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-4-6-11(10-16)20-15(12(17)18)7-5-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSNAIPMHDMLM-RFVHGSKJSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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